molecular formula C10H9NO3 B3058989 6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- CAS No. 933752-38-6

6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-

Cat. No. B3058989
CAS RN: 933752-38-6
M. Wt: 191.18
InChI Key: ARTKUMVVHVMUJW-UHFFFAOYSA-N
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Description

“6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” is a chemical compound with the molecular formula C10H9NO3 . It is related to 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-, which has a CAS Number of 1343932-64-8 and a molecular weight of 191.19 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-”, has been a topic of interest in medicinal chemistry . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold of these compounds have also been discussed .


Molecular Structure Analysis

The molecular structure of “6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” includes a tetrahydroisoquinoline ring with a carboxylic acid group at the 6-position . The exact mass of the molecule is 177.078978594 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” include a molecular weight of 177.20 g/mol . It has a topological polar surface area of 49.3 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Future Directions

The future directions of research on “6-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” could involve the synthesis and evaluation of novel derivatives of this compound. For instance, a series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities .

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTKUMVVHVMUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207882
Record name 1,2,3,4-Tetrahydro-1-oxo-6-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933752-38-6
Record name 1,2,3,4-Tetrahydro-1-oxo-6-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933752-38-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-oxo-6-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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Synthesis routes and methods

Procedure details

Zinc cyanide (744 mg), potassium hydroxide (470 mg) and tetrakis(triphenylphosphine)palladium (0) (1.82 g) were sequentially added to a solution of 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.55 g) in NMP (15 ml), followed by stirring at 120° C. for 3 hours. Chloroform was added to the reaction solution, the precipitated solid was separated by filtration, and the solvent of the filtrate was evaporated. The residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 0:100), and the solvent was evaporated under reduced pressure. Subsequently, ethylene glycol (10 ml) and 3M aqueous sodium hydroxide solution (30 ml) were added to the resulting residue, followed by stirring at 100° C. for 3 hours. After cooling to room temperature, water was added thereto, followed by extraction with diethylether. Concentrated hydrochloric acid was added to the aqueous layer, the pH was adjusted to 2 to 3, ethyl acetate was added for re-extraction, the organic layer was washed with saturated brine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added, and the solid was precipitated, filtered and dried under vacuum to obtain, as a colorless solid, 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (324 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
744 mg
Type
catalyst
Reaction Step Two
Quantity
1.82 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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